

In-Depth Technical Guide: Synthesis, Characterization, and NMR Data of Bis-propargyl-PEG1

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Compound of Interest

Compound Name: **Bis-propargyl-PEG1**

Cat. No.: **B1667519**

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This technical guide provides a comprehensive overview of **Bis-propargyl-PEG1**, a homobifunctional PEG linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details its characterization, including NMR data, and presents a generalized experimental protocol for its synthesis and analysis.

Core Compound Characterization

Bis-propargyl-PEG1 is a versatile linker that features two terminal alkyne groups, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These reactions enable the efficient and specific conjugation of two different molecular entities, such as a target protein ligand and an E3 ligase ligand in the context of PROTACs.

Table 1: Physicochemical Properties of **Bis-propargyl-PEG1**

Property	Value
Molecular Formula	C ₈ H ₁₀ O
Molecular Weight	138.16 g/mol
Appearance	Solid or liquid
Purity	≥97.0% (as determined by NMR)[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of **Bis-propargyl-PEG1**. While specific spectra for **Bis-propargyl-PEG1** are not publicly available, the following tables outline the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) based on the analysis of its constituent functional groups and related PEG structures.

Table 2: Predicted ¹H NMR Spectral Data for **Bis-propargyl-PEG1** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	d	4H	-O-CH ₂ -C≡CH
~3.70	s	4H	-O-CH ₂ -CH ₂ -O-
~2.45	t	2H	-C≡CH

Table 3: Predicted ¹³C NMR Spectral Data for **Bis-propargyl-PEG1** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~79.5	\equiv C-H
~75.0	-C \equiv C-H
~70.0	-O-CH ₂ -CH ₂ -O-
~69.0	-O-CH ₂ -C \equiv CH
~58.5	-O-CH ₂ -C \equiv CH

Experimental Protocols

The following sections provide a generalized methodology for the synthesis and characterization of **Bis-propargyl-PEG1**, based on established procedures for similar alkyne-terminated PEG molecules.

Synthesis of Bis-propargyl-PEG1

This synthesis involves the reaction of triethylene glycol with propargyl bromide in the presence of a base.

Materials:

- Triethylene glycol
- Propargyl bromide
- Sodium hydride (NaH) or a similar strong base
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of triethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add propargyl bromide dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **Bis-propargyl-PEG1**.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample of the synthesized **Bis-propargyl-PEG1** by dissolving a few milligrams in a suitable deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integration values.
- Compare the obtained data with the expected values to confirm the structure and assess purity.

Mass Spectrometry (MS):

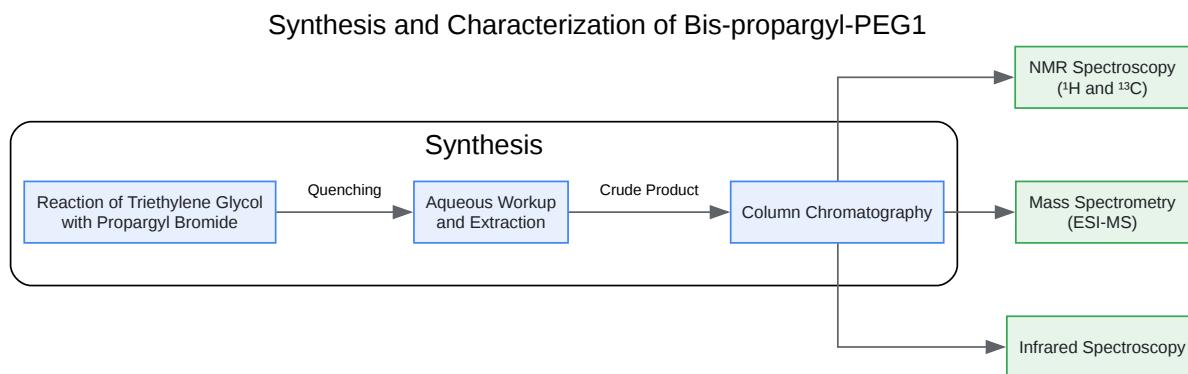
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compound. This will confirm the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy:

- Obtain an IR spectrum of the purified product.
- Identify characteristic absorption bands corresponding to the functional groups present in **Bis-propargyl-PEG1**, such as the C-H stretch of the terminal alkyne ($\sim 3300 \text{ cm}^{-1}$), the C=C stretch ($\sim 2100 \text{ cm}^{-1}$), and the C-O ether stretch ($\sim 1100 \text{ cm}^{-1}$).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **Bis-propargyl-PEG1**.



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Caption: Workflow for the synthesis and characterization of **Bis-propargyl-PEG1**.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
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